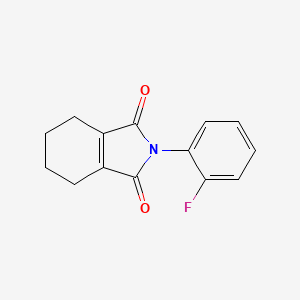
Dibenzylarsinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzylarsinic acid is an organoarsenic compound with the chemical formula (C₆H₅CH₂)₂AsO₂H It is a derivative of arsenic acid where two benzyl groups are attached to the arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
Dibenzylarsinic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous medium. The reaction typically involves heating the mixture to facilitate the formation of the desired product. Another method involves the reaction of benzylmagnesium chloride with arsenic trioxide, followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Dibenzylarsinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibenzylarsinic oxide.
Reduction: Reduction reactions can convert it to dibenzylarsine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Dibenzylarsinic oxide.
Reduction: Dibenzylarsine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Dibenzylarsinic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies have explored its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing to investigate its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the production of specialized chemicals and materials.
作用機序
The mechanism of action of dibenzylarsinic acid involves its interaction with cellular components, particularly proteins and enzymes. It can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This property is being explored for its potential therapeutic applications, especially in targeting cancer cells.
類似化合物との比較
Similar Compounds
Phenylarsinic acid: Similar structure but with phenyl groups instead of benzyl groups.
Methylarsinic acid: Contains methyl groups instead of benzyl groups.
Dimethylarsinic acid: Contains two methyl groups attached to the arsenic atom.
Uniqueness
Dibenzylarsinic acid is unique due to the presence of benzyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds
特性
CAS番号 |
51043-89-1 |
|---|---|
分子式 |
C14H15AsO2 |
分子量 |
290.19 g/mol |
IUPAC名 |
dibenzylarsinic acid |
InChI |
InChI=1S/C14H15AsO2/c16-15(17,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) |
InChIキー |
BZQJJCRJAGWUHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[As](=O)(CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



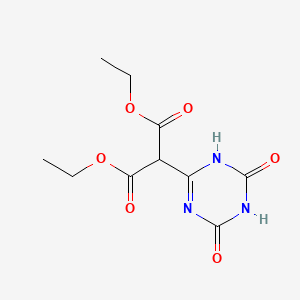
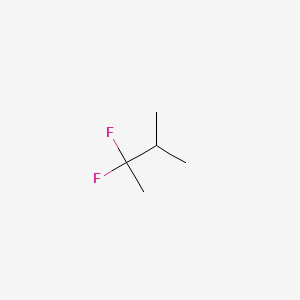
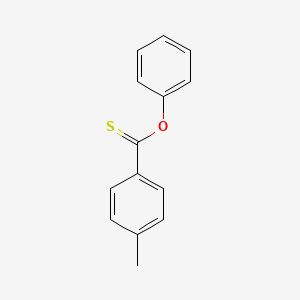
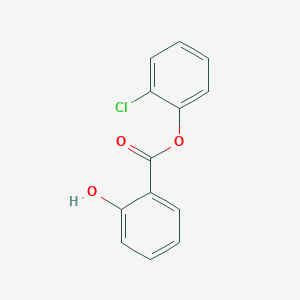


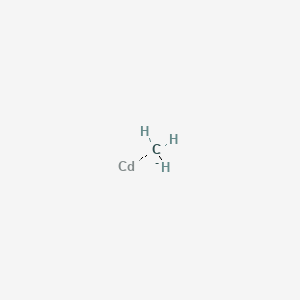
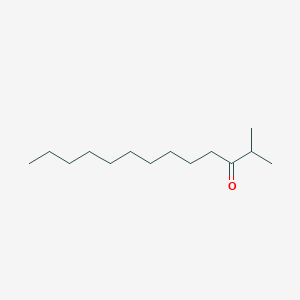

![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)
